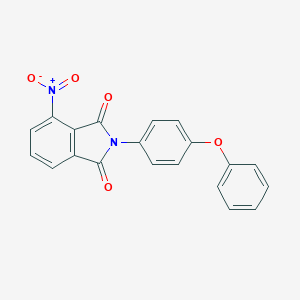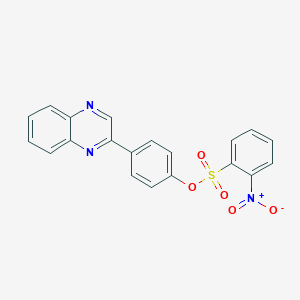
4-(2-quinoxalinyl)phenyl 2-nitrobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-quinoxalinyl)phenyl 2-nitrobenzenesulfonate is a chemical compound with the molecular formula C20H13N3O5S and a molecular weight of 407.4 g/mol This compound is known for its unique structure, which combines a quinoxaline moiety with a nitrobenzenesulfonate group
Métodos De Preparación
The synthesis of 4-(2-quinoxalinyl)phenyl 2-nitrobenzenesulfonate typically involves the reaction of quinoxaline derivatives with nitrobenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonate ester. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
4-(2-quinoxalinyl)phenyl 2-nitrobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The nitro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation Reactions: The quinoxaline moiety can undergo oxidation reactions to form quinoxaline N-oxides using oxidizing agents like m-chloroperbenzoic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-Quinoxalin-2-ylphenyl 2-aminobenzenesulfonate.
Aplicaciones Científicas De Investigación
4-(2-quinoxalinyl)phenyl 2-nitrobenzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity is of interest in the development of new pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s reactivity and stability make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-quinoxalinyl)phenyl 2-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The quinoxaline moiety may also interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparación Con Compuestos Similares
4-(2-quinoxalinyl)phenyl 2-nitrobenzenesulfonate can be compared with other similar compounds, such as:
4-Quinoxalin-2-ylphenyl 4-nitrobenzenesulfonate: This compound has a similar structure but with the nitro group in a different position on the benzene ring.
Quinoxaline derivatives: These compounds share the quinoxaline core but differ in the substituents attached to the ring.
Nitrobenzenesulfonate derivatives: These compounds have the nitrobenzenesulfonate group but with different aromatic or heterocyclic moieties attached.
Propiedades
Fórmula molecular |
C20H13N3O5S |
|---|---|
Peso molecular |
407.4g/mol |
Nombre IUPAC |
(4-quinoxalin-2-ylphenyl) 2-nitrobenzenesulfonate |
InChI |
InChI=1S/C20H13N3O5S/c24-23(25)19-7-3-4-8-20(19)29(26,27)28-15-11-9-14(10-12-15)18-13-21-16-5-1-2-6-17(16)22-18/h1-13H |
Clave InChI |
VKMMXBNPZGLPQY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


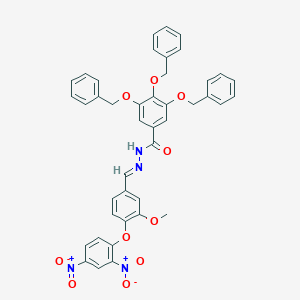
![3,4,5-tris(benzyloxy)-N'-[4-(dimethylamino)benzylidene]benzohydrazide](/img/structure/B390474.png)
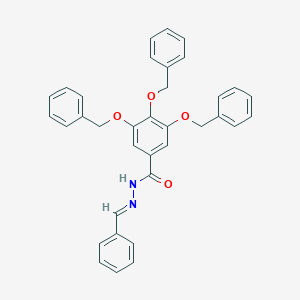
![2-[(4-hydroxy-3,5-dimethylbenzyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B390480.png)
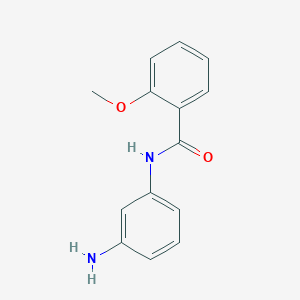
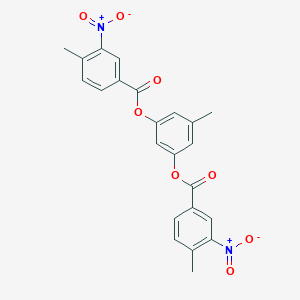
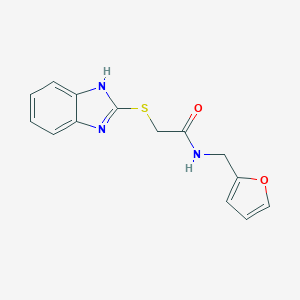

![3-[(4-{2,4-Bisnitrophenoxy}-3-methoxybenzylidene)amino]benzoic acid](/img/structure/B390487.png)
![2-(2-methylphenoxy)-N-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B390488.png)
![N-[2-(dodecanoyl-2-methylanilino)ethyl]-N-(2-methylphenyl)dodecanamide](/img/structure/B390490.png)


